molecular formula C6H4N2S B1251151 Isothiazolo[5,4-b]pyridine CAS No. 4767-80-0

Isothiazolo[5,4-b]pyridine

Katalognummer: B1251151
CAS-Nummer: 4767-80-0
Molekulargewicht: 136.18 g/mol
InChI-Schlüssel: VTIVYUBSVCXRPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a fused ring system consisting of an isothiazole ring and a pyridine ring, which imparts distinct chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[5,4-b]pyridine typically involves the construction of the fused ring system through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . Another approach includes the use of Mannich bases in pyridine under reflux conditions to yield substituted isothiazolopyridines . Additionally, the regioselective functionalization of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been developed as a key synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield dihalogenated derivatives, while reduction reactions may produce partially or fully reduced analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Inhibition of c-KIT in Gastrointestinal Stromal Tumors (GIST)
Recent studies have highlighted the potential of isothiazolo[5,4-b]pyridine derivatives as inhibitors of c-KIT, a receptor tyrosine kinase implicated in GIST. A notable compound, identified as 6r , demonstrated superior inhibitory activity against c-KIT mutants resistant to traditional treatments like imatinib. It exhibited an IC50 of 4.77 μM and a GI50 of 1.15 μM against HMC1.2 cells harboring both V560G and D816V mutations, outperforming imatinib significantly . The structural modifications on the this compound scaffold allowed for enhanced selectivity and efficacy against various kinases involved in tumor proliferation.

Table 1: Efficacy of this compound Derivatives Against c-KIT Mutants

CompoundIC50 (μM)GI50 (μM)Target
6r4.771.15c-KIT
Imatinib>10>10c-KIT

Inflammation and Immune Response Modulation

RIPK1 Inhibition for Anti-Inflammatory Effects
this compound derivatives have been explored as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory responses. Compounds developed in this category showed promising results in vivo for their anti-systemic inflammatory response syndrome (SIRS) activity. The optimization process led to derivatives with improved potency and selectivity for RIPK1 inhibition, indicating potential therapeutic applications in managing inflammatory diseases .

Antiviral Activity

Targeting Cyclin G-Associated Kinase (GAK)
this compound has also been investigated for its antiviral properties, particularly as inhibitors of cyclin G-associated kinase (GAK). This kinase is involved in the life cycle of various RNA viruses, including dengue and hepatitis C viruses. Although initial compounds displayed moderate antiviral activity, further structure-activity relationship studies are ongoing to enhance their efficacy against these viral infections while maintaining low cytotoxicity levels .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TargetedEC50 (μM)Cytotoxicity (CC50)
Compound ADENV0.18>10
Compound BHCV6.38>10

Additional Biological Activities

Analgesic and Antimycobacterial Properties
Certain derivatives of this compound have shown analgesic effects comparable to established pain relievers like aspirin, along with moderate antimycobacterial properties. These findings suggest that this compound class could be further explored for pain management therapies and treatments against mycobacterial infections .

Vergleich Mit ähnlichen Verbindungen

Isothiazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as isoxazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties

List of Similar Compounds

Biologische Aktivität

Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a fused isothiazole and pyridine ring system. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors involved in disease pathways.

Pharmacological Properties

  • PI3K Inhibition :
    • A notable study demonstrated that specific derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibition of phosphoinositide 3-kinases (PI3K) with nanomolar IC50 values. For instance, compound 19a showed an IC50 of 3.6 nM against PI3Kα, indicating strong potential as a therapeutic agent in cancer treatment due to the role of PI3K in tumorigenesis .
  • c-KIT Inhibition :
    • Another significant finding involves the inhibition of the c-KIT receptor tyrosine kinase, which is crucial for the treatment of gastrointestinal stromal tumors (GISTs). The derivative 6r was identified as a potent inhibitor with an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant resistant to imatinib. This compound also demonstrated superior anti-proliferative activity (GI50 = 1.15 μM) compared to imatinib .
  • GAK Inhibition :
    • Isothiazolo[4,5-b]pyridines have been explored for their inhibitory effects on cyclin G-associated kinase (GAK). Although initial synthesis did not yield active compounds against GAK, modifications to the structure revealed potential for antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV) .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is heavily influenced by their structural components:

  • Functional Groups : The presence of electron-withdrawing groups enhances binding affinity to target enzymes. For example, sulfonamide functionalities have been shown to significantly increase PI3K inhibitory potency .
  • Substituent Positioning : The positioning of substituents on the pyridine ring affects activity; for instance, modifications at positions 5 and 6 optimize GAK affinity .

Table 1: Summary of Biological Activities and IC50 Values

CompoundTarget Enzyme/PathwayIC50 ValueNotes
19a PI3Kα3.6 nMPotent inhibitor with significant selectivity
6r c-KIT4.77 μMEffective against imatinib-resistant mutations
GAK Inhibitors GAKVariousInitial compounds lacked activity; modifications needed

Case Studies

  • Therapeutic Potential in Cancer :
    • A study focused on the development of thiazolo[5,4-b]pyridine derivatives aimed at overcoming resistance in GIST therapy demonstrated that compound 6r effectively inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Antiviral Applications :
    • Research into isothiazolo[4,5-b]pyridine derivatives revealed their potential antiviral properties against HCV and DENV. These compounds exhibited low micromolar activity without significant cytotoxicity, highlighting their therapeutic promise .

Eigenschaften

IUPAC Name

[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIVYUBSVCXRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497709
Record name [1,2]Thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-80-0
Record name [1,2]Thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Scheme I-19 depicts the preparation of isothiazolobenzene or isothiazolopyridine glyoxylic acid derivatives which may be employed to prepare compounds of formula I. 3-methyl isothiazolopyridines can be prepared as depicted in step a by using methodology as described in Taurins, A.; Khouw, V. T. Can. J. Chem. 1973, 51(11), 1741-1748. For example Isothiazolo[3,4-b]pyridine was synthesized from 2-aminonicotinonitrile in three steps: by the reaction with NH3 and H2S to produce 2-aminothionicotinamide; oxidative cyclization with H2O2 to give 3-amino-isothiazolo[3,4-b]pyridine, followed by diazotization and reduction with hypophosphorous acid. 3-Aminoisothiazolo[4,3-b]pyridine was prepared in a similar way from 3-aminopicolinonitrile via 3-aminothiopicolinamide. Isothiazolo[5,4-b]pyridine was synthesized from 2-chloronicotinonitrile in three steps: reduction with HCO2H in the presence of Raney Nickel to obtain 2-chloronicotinaldehyde; transformation of the latter into 2-thiocyanonicotinaldehyde; and cyclization with NH3 to obtain isothiazolo[5,4-b]pyridine. 3-Methylizothiazolo[5,4-c]pyridine was prepared by cyclization of 4-acetyl-3-thiocyanopyridine with NH3. Alternatively, the 3-methylisothiazolopyridines may be prepared as described in Chimichi, S.; Giomi, D.; Tedeschi, P. Synth. Commun. 1993, 23(1), 73-78 in a single step procedure by treating a cyanomercaptopyridine with methyllithium in an appropriate solvent such as tetrahydrofuran to provide the 3-methylisothiazolopyridine derivative. As described previously for Scheme I-18 the methyl group may be converted to the bromide with N-bromosuccinimide as shown in step b. Bromide displacement with cyanide, as shown in step c, followed by hydrolysis and esterification, as shown in step d, provides the methyl ester. Oxidation of the methyl ester to the oxalate can then be carried out as depicted in step e. The oxidation can be carried out in one step with selenium dioxide to provide the oxalate. Alternatively, the methyl ester can be treated with a strong base such as lithium bistrimethylsilyl amide in tetrahydrofuran at reduced temperature followed by camphorsulfonyl oxaziridine to provide the corresponding α-hydroxy ester which may be oxidized with the Dess-Martin reagent in order to obtain the oxalate. The oxalate may then be hydrolyzed under standard conditions as depicted by step f to provide the oxalic acid derivative. The oxalic acid derivative may then be coupled to an appropriate piperazine derivative to provide a compound of Formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazolo[5,4-b]pyridine
Reactant of Route 2
Isothiazolo[5,4-b]pyridine
Reactant of Route 3
Isothiazolo[5,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
Isothiazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
Isothiazolo[5,4-b]pyridine
Reactant of Route 6
Isothiazolo[5,4-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.